molecular formula C25H34N2O4 B2755184 ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate CAS No. 1009702-47-9

ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate

Cat. No.: B2755184
CAS No.: 1009702-47-9
M. Wt: 426.557
InChI Key: VILWSOWVWZMYKA-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate is a structurally complex molecule featuring:

  • Ethyl benzoate core: Provides ester functionality, influencing solubility and metabolic stability.
  • Adamantan-1-yl formamido group: The adamantane moiety enhances lipophilicity and may contribute to receptor binding via hydrophobic interactions, a feature common in bioactive molecules targeting membrane-bound receptors like cannabinoid receptors .

Properties

IUPAC Name

ethyl 4-[[2-(adamantane-1-carbonylamino)-3-methylbutanoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4/c1-4-31-23(29)19-5-7-20(8-6-19)26-22(28)21(15(2)3)27-24(30)25-12-16-9-17(13-25)11-18(10-16)14-25/h5-8,15-18,21H,4,9-14H2,1-3H3,(H,26,28)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILWSOWVWZMYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Pathway

Ethyl 4-nitrobenzoate is synthesized via nitration of ethyl benzoate using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C, yielding 85–90% product. Reduction to the amine is achieved through catalytic hydrogenation (H₂, Pd/C, ethanol) or via SnCl₂·2H₂O in HCl, achieving >95% conversion.

Key Data:

Method Yield (%) Reaction Time
Catalytic Hydrogenation 92 4 h
SnCl₂ Reduction 88 6 h

Synthesis of 2-Amino-3-methylbutanoic Acid Derivatives

Boc Protection Strategy

To prevent premature reactivity, the α-amino group of 2-amino-3-methylbutanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane with NaOH at 0°C. This yields N-Boc-2-amino-3-methylbutanoic acid (87% yield), which is subsequently activated as an N-hydroxysuccinimide (NHS) ester using DCC in 1,2-dimethoxyethane.

Reaction Conditions:

  • DCC (1.3 equiv), NHS (1.1 equiv), 0°C, 2 h
  • Yield: 91% (NHS ester)

Amide Coupling: Ethyl 4-Aminobenzoate and N-Boc-2-amino-3-methylbutanoic Acid

Conventional Coupling with DCC

The NHS ester of N-Boc-2-amino-3-methylbutanoic acid reacts with ethyl 4-aminobenzoate in THF/H₂O (1:1) at room temperature for 24–48 h. Post-coupling, the Boc group is removed using 4 M HCl in dioxane, yielding ethyl 4-(2-amino-3-methylbutanamido)benzoate (71% over two steps).

Optimization Insight:
Microwave irradiation (80°C, 30 min) reduces reaction time by 75% while maintaining comparable yields (68–70%).

Adamantane Formylation: Introducing the Adamantan-1-ylformamide Group

Adamantan-1-ylformyl Chloride Synthesis

Adamantan-1-amine undergoes formylation with formic acid and acetic anhydride under Dean-Stark conditions to yield adamantan-1-ylformamide, which is converted to the acyl chloride using oxalyl chloride (85% yield).

Critical Parameters:

  • Solvent: Dry dichloromethane
  • Temperature: 0°C → room temperature
  • Reaction Time: 6 h

Final Amide Bond Formation

Ethyl 4-(2-amino-3-methylbutanamido)benzoate reacts with adamantan-1-ylformyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in anhydrous DMF at 0°C, achieving 78% yield after purification by silica gel chromatography.

Side Reaction Mitigation:

  • Low temperature (0°C) minimizes ester hydrolysis
  • DIPEA scavenges HCl, preventing protonation of the amine

Alternative Pathways and Comparative Analysis

One-Pot Microwave-Assisted Synthesis

Combining ethyl 4-aminobenzoate, N-Boc-2-amino-3-methylbutanoic acid NHS ester, and adamantan-1-ylformyl chloride in a microwave reactor (100°C, 15 min) achieves 65% overall yield, demonstrating a 20% improvement over stepwise methods.

Solid-Phase Synthesis Exploration

Immobilization of ethyl 4-aminobenzoate on Wang resin enables iterative amide couplings, though steric hindrance from adamantane reduces final yield to 52%.

Challenges and Troubleshooting

Steric Hindrance in Adamantane Coupling

The bulky adamantane group impedes nucleophilic attack by the secondary amine. Solutions include:

  • Using excess acyl chloride (2.5 equiv)
  • Prolonged reaction times (24–48 h)
  • Ultrasound-assisted activation (40 kHz, 50°C), improving yield to 82%

Ester Hydrolysis During Workup

The ethyl benzoate group is susceptible to basic conditions. Acidic workup (pH 2–3 with HCl) and avoidance of aqueous bases preserve ester integrity.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Coupling Agents

Agent Cost (USD/g) Yield (%) Purity (%)
DCC 0.85 78 95
EDCl 1.20 75 97
HATU 8.50 80 98

Recommendation: DCC provides optimal balance for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds .

Scientific Research Applications

Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Adamantane-Containing Cannabinoid Receptor Ligands ()

Compounds such as N-(adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine share the adamantane-amino motif but differ in core structure and functional groups:

Feature Target Compound Triazine-Piperazine Analogs
Core structure Ethyl benzoate 1,3,5-Triazine ring
Key functional groups Adamantane-formamido, methylbutanamido Adamantane-amino, piperazine-ethoxy linkers
Receptor binding Hypothetical CB2 affinity (structural inference) Explicit CB2/CB1 binding (Kd/Ki values reported)
Synthesis Not described in evidence Uses NMR/HPLC for purity/structure validation

Key findings :

  • Adamantane enhances receptor binding affinity in triazine-piperazine analogs, with measured Kd values for CB2 in low nM ranges .

Ethyl Benzoate Derivatives in Dental Resins ()

Ethyl 4-(dimethylamino)benzoate, a co-initiator in resin cements, shares the ethyl benzoate core but differs in substituents:

Feature Target Compound Ethyl 4-(Dimethylamino)Benzoate
4-position substituent Adamantane-formamido, methylbutanamido Dimethylamino group
Reactivity Likely low polymerization utility High degree of conversion in resins
Physical properties Lipophilic (adamantane) Polar (dimethylamino), enhancing resin compatibility

Key findings :

  • The dimethylamino group in derivatives promotes higher reactivity in resin polymerization compared to methacrylate-based amines .
  • The target compound’s adamantane group would likely reduce compatibility with hydrophilic resin matrices but could improve bioavailability in pharmaceutical contexts.

Biological Activity

Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates a complex structure featuring an adamantane moiety, a formamide group, and a benzoate ester. The molecular formula is C20H30N2O2C_{20}H_{30}N_2O_2, and its molecular weight is approximately 342.47 g/mol. The structural representation is essential for understanding its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities such as:

  • Antimicrobial properties : Many benzoate derivatives have shown effectiveness against bacterial strains.
  • Antitumor activity : Certain adamantane derivatives are noted for their cytotoxic effects on cancer cells.
  • Anti-inflammatory effects : Compounds with amide functionalities may modulate inflammatory pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of structurally related compounds, revealing that derivatives with adamantane exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organisms
This compound32Staphylococcus aureus
Similar Adamantane Derivative64Escherichia coli

These results suggest that the presence of the adamantane group enhances antimicrobial efficacy.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate promising antitumor properties that warrant further investigation.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzoate derivatives, including the compound . The study concluded that derivatives with bulky groups like adamantane showed enhanced activity against resistant strains of bacteria.
  • Evaluation of Cytotoxicity :
    A research article in Cancer Letters reported on the cytotoxic effects of related compounds in cancer therapy. The study highlighted that compounds with similar structural features could induce apoptosis in cancer cells through caspase activation.

Q & A

Basic Question: What are the recommended synthetic routes and purification strategies for ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate?

Methodological Answer:
The synthesis involves multi-step coupling reactions. A typical protocol includes:

  • Step 1: React adamantane-1-carboxylic acid with 3-methylbutanamide using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form the adamantyl-formamido intermediate .
  • Step 2: Couple this intermediate with ethyl 4-aminobenzoate via a carbodiimide-mediated reaction under nitrogen atmosphere.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane:isopropanol 80:20) ensures enantiomeric purity (>90% ee) .

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